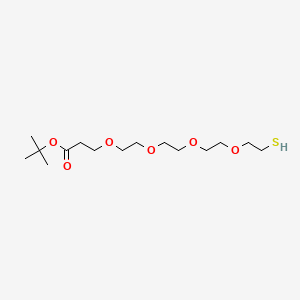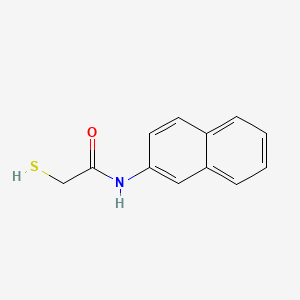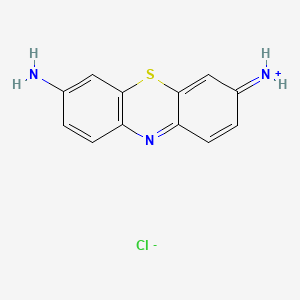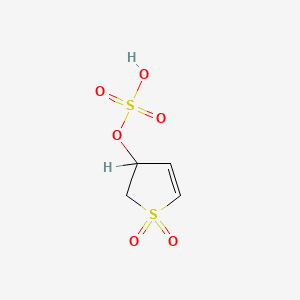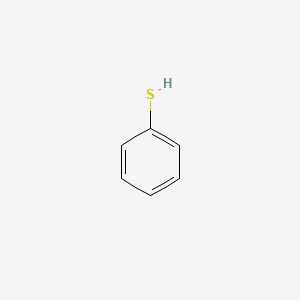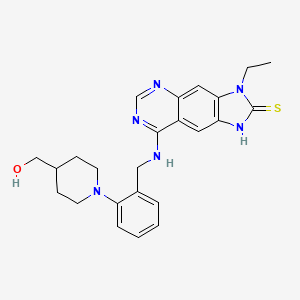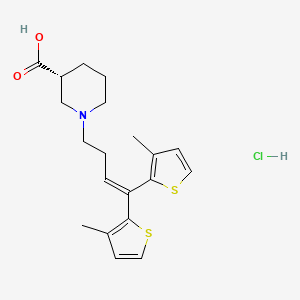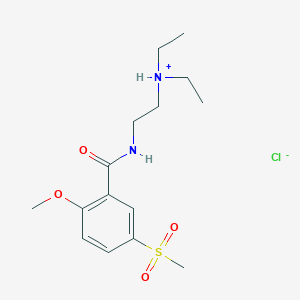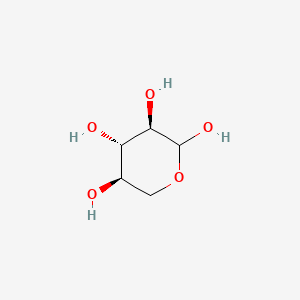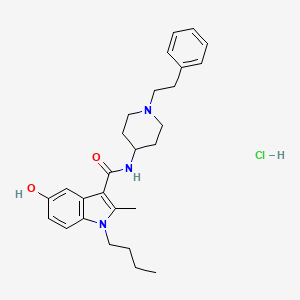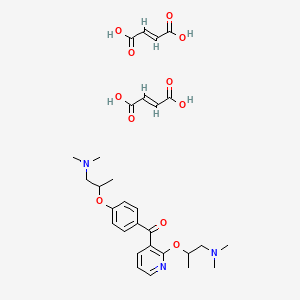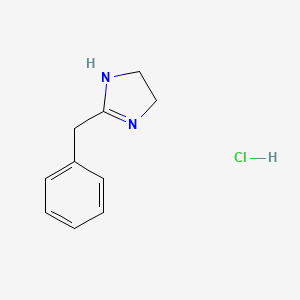
Tolazoline hydrochloride
Overview
Description
Tolazoline hydrochloride is a vasodilator used to treat pulmonary artery anomalies . It has direct actions on blood vessels and also increases cardiac output . Tolazoline can interact to some degree with histamine, adrenergic, and cholinergic receptors, but the mechanisms of its therapeutic effects are not clear .
Molecular Structure Analysis
Tolazoline hydrochloride has been characterized by infrared and Raman spectroscopies in the solid phase . Its molecular formula is C10H12N2.HCl , and its molecular weight is 196.68 g/mol .Physical And Chemical Properties Analysis
Tolazoline hydrochloride has a molecular weight of 196.68 g/mol . Its solubility in DMSO is 20 mg/mL . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Vasodilator
Tolazoline hydrochloride is primarily used as a vasodilator . It has direct actions on blood vessels and also increases cardiac output . This means it can help to widen (dilate) blood vessels, which allows blood to flow more easily.
Treatment of Pulmonary Artery Anomalies
One of the main applications of Tolazoline hydrochloride is in the treatment of pulmonary artery anomalies . It is used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) .
Alpha-Adrenergic Blocking Activity
Tolazoline hydrochloride has moderate alpha-adrenergic blocking activity . This means it can block the action of certain chemicals in the body that affect the blood vessels and heart.
Histamine Agonist Activity
Tolazoline hydrochloride has histamine agonist activity . This means it can bind to and activate histamine receptors in the body, which can have various effects including dilation of blood vessels and increased permeability of blood vessels.
Research Use
Tolazoline hydrochloride is also used in research . It is often used in studies investigating the effects of vasodilators and other drugs on the cardiovascular system.
Pharmaceutical Manufacturing
In the pharmaceutical industry, Tolazoline hydrochloride is used in the manufacturing of various drugs . It is often used as a starting material or intermediate in the synthesis of other compounds.
Mechanism of Action
Target of Action
Tolazoline hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor is a G protein-coupled receptor associated with the sympathetic nervous system, which mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
Tolazoline hydrochloride acts as an antagonist at the Alpha-1A adrenergic receptor . It achieves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by the release of endogenous histamine . Tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by Tolazoline hydrochloride is the vasodilation pathway . By blocking the Alpha-1A adrenergic receptor and releasing endogenous histamine, Tolazoline hydrochloride induces relaxation of the vascular smooth muscle, leading to vasodilation . This results in a decrease in total peripheral resistance and pulmonary arterial pressure .
Pharmacokinetics
It’s known that the compound is used in the treatment of persistent pulmonary hypertension of the newborn, indicating that it can be effectively delivered to and act on the pulmonary system .
Result of Action
The primary result of Tolazoline hydrochloride’s action is a decrease in pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . By reducing PVR, Tolazoline hydrochloride can help improve oxygenation and reduce the symptoms of PPHN .
Safety and Hazards
Tolazoline hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNTTODYGNRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-98-3 (Parent) | |
| Record name | Tolazoline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021718 | |
| Record name | Tolazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolazoline hydrochloride | |
CAS RN |
59-97-2 | |
| Record name | Tolazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolazoline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolazoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tolazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E669Z6S1JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tolazoline Hydrochloride acts as an α-adrenergic antagonist, blocking the action of norepinephrine at α-adrenergic receptors. [] This leads to vasodilation, particularly in peripheral blood vessels. [, , ]
A: Research has shown that Tolazoline Hydrochloride does not significantly affect sputum viscosity or dynamic lung volumes in cystic fibrosis patients, suggesting its potential benefits in this condition are not related to altering mucus properties. []
A: The molecular formula of Tolazoline Hydrochloride is C10H13N2Cl. [] Its molecular weight is 196.68 g/mol.
A: While the provided research papers do not detail specific spectroscopic data, its structure has been determined using X-ray diffraction methods, revealing a biplanar conformation with the phenyl and imidazole rings at an angle of 89.3°. [] This structural information is crucial for understanding its interaction with α-adrenergic receptors.
ANone: The provided research papers primarily focus on the pharmacological aspects of Tolazoline Hydrochloride and do not provide specific information on its material compatibility or stability under various conditions outside of biological contexts.
ANone: The provided research papers do not discuss any catalytic properties or applications of Tolazoline Hydrochloride. Its primary role, as highlighted in the research, is as a pharmacological agent.
A: One study used computational methods to compare Tolazoline Hydrochloride with Clonidine Hydrochloride, a similar antihypertensive agent. [] The study analyzed frontier orbitals, predicting reactivity and highlighting the role of specific structural elements like chlorine atoms and the N-H group in influencing their pharmacological activity.
A: The biplanar conformation of Tolazoline Hydrochloride, with the phenyl and imidazole rings at a specific angle, is thought to be crucial for its interaction with α-adrenergic receptors. [] Further computational studies comparing Tolazoline Hydrochloride with Clonidine Hydrochloride suggest that the presence of chlorine atoms on the phenyl rings and the N-H group linking the phenyl and imidazoline rings are important for its activity. []
A: Tolazoline Hydrochloride is available in injectable forms for intravenous or intramuscular administration. [, , , ] One study mentions a 10% ointment formulation used for topical application. []
A: While specific metabolic pathways are not detailed in the provided papers, one study on cattle found Tolazoline Hydrochloride residues in tissue below detectable limits after 96 hours and in milk after 48 hours. [, ] This suggests a relatively rapid metabolism and elimination profile in this species.
A: Tolazoline Hydrochloride has been shown to effectively reverse xylazine sedation in various animals, including moose, cattle, wolves, and deer. [, , , ] It significantly reduces recovery times compared to leaving xylazine to wear off naturally. []
A: One study comparing bolus intravenous injection versus continuous infusion of Tolazoline Hydrochloride in neonates with hypoxemia found that while the continuous infusion was associated with a more frequent increase in PaO2, it also led to a higher incidence of hypotension and gastrointestinal bleeding. [, ] This highlights the importance of careful consideration of dosage and administration route for optimal efficacy and safety.
A: While the research papers don't delve into specific disease models, they demonstrate Tolazoline Hydrochloride's efficacy in reversing xylazine-induced sedation in various animal species, including moose, wolves, deer, and goats. [, , ] These studies highlight its potential for wider applications in veterinary medicine.
A: Tolazoline Hydrochloride has been used clinically to treat peripheral vascular disease, primarily for its vasodilatory effects. [] It has also been used in neonates to manage persistent pulmonary hypertension, though its efficacy in this context can be variable. [, , ]
ANone: The provided research papers do not offer information regarding the development of resistance or cross-resistance to Tolazoline Hydrochloride.
A: Potential adverse effects of Tolazoline Hydrochloride include hypotension, gastrointestinal bleeding, and cardiac arrhythmias. [, , , ] Rapid intravenous administration appears to carry a higher risk of adverse effects compared to slower administration or intramuscular injection. []
A: The provided research primarily focuses on the short-term effects of Tolazoline Hydrochloride. One study mentions a case of premature calving in a cow four days after receiving Tolazoline Hydrochloride for xylazine overdose, but a direct causal relationship was not established. [] Long-term safety studies are limited.
A: The provided papers mainly discuss intravenous and intramuscular routes for Tolazoline Hydrochloride administration. [, , , ] One study explores the potential of topical administration via a 10% ointment. [] Targeted drug delivery strategies for Tolazoline Hydrochloride are not mentioned.
ANone: The provided research primarily focuses on the pharmacological effects and clinical applications of Tolazoline Hydrochloride. There's no mention of specific biomarkers associated with its efficacy or adverse effects.
A: Gas chromatography with nitrogen and phosphorus detection was employed to quantify Tolazoline Hydrochloride, xylazine, and 2,6-dimethylaniline concentrations in biological samples, demonstrating its utility in residue studies. [] Spectrophotometric methods have also been explored for quantifying Tolazoline Hydrochloride in pharmaceutical preparations. []
ANone: The provided research focuses on the pharmacological and clinical aspects of Tolazoline Hydrochloride and does not provide information regarding its environmental impact or degradation pathways.
ANone: The provided research papers primarily focus on the pharmacological aspects of Tolazoline Hydrochloride and do not provide specific details regarding its dissolution rate or solubility in various media.
ANone: While the studies mention analytical methods employed for Tolazoline Hydrochloride quantification, specific details regarding the validation of these analytical methods, including accuracy, precision, and specificity, are not provided in the research papers.
ANone: The provided research papers focus on the use of Tolazoline Hydrochloride in research and clinical settings. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.
ANone: The provided research papers focus on the pharmacological effects of Tolazoline Hydrochloride and do not provide information regarding its potential for immunogenicity or its impact on immunological responses.
ANone: The provided research papers do not provide information regarding interactions between Tolazoline Hydrochloride and drug transporters.
ANone: The provided research papers do not provide details on Tolazoline Hydrochloride's potential to induce or inhibit drug-metabolizing enzymes.
A: While not explicitly addressed, the use of Tolazoline Hydrochloride in various animal species, including mammals like cattle, wolves, and deer, with minimal reported long-term toxicity suggests a degree of biocompatibility. [, , , ] Information regarding its biodegradability is not found within the research.
A: While Tolazoline Hydrochloride has been historically used for peripheral vascular disease, other vasodilators like calcium channel blockers and prostaglandins are now more commonly prescribed. [] The choice of medication depends on the specific condition and individual patient factors.
ANone: The provided research papers do not offer information about the recycling or waste management of Tolazoline Hydrochloride.
A: The research highlights the importance of facilities like the Moose Research Center in Alaska for conducting controlled studies on the effects of immobilizing agents like xylazine and their antagonists like Tolazoline Hydrochloride in large animal species. [] Access to such specialized facilities is crucial for advancing wildlife research and conservation efforts.
A: The research on Tolazoline Hydrochloride spans several decades, showcasing its historical significance in medicine. Its early use as a vasodilator for peripheral vascular disease paved the way for understanding its broader pharmacological effects. [] Subsequent research highlighted its efficacy as a xylazine antagonist in various animal species, contributing significantly to the field of veterinary anesthesia and wildlife immobilization. [, , ]
A: The research on Tolazoline Hydrochloride exemplifies cross-disciplinary collaboration between veterinary medicine, pharmacology, and wildlife biology. Understanding its effects on various animal species requires expertise in animal physiology, anesthesia, and drug interactions. [, , ] This interdisciplinary approach is essential for developing safe and effective immobilization protocols for wildlife research and conservation efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



